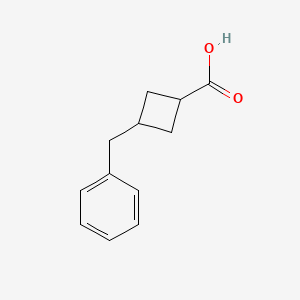

3-Benzylcyclobutanecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQDLNLCZMLBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216227 | |

| Record name | Cyclobutanecarboxylic acid, 3-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66016-21-5 | |

| Record name | 3-(Phenylmethyl)cyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66016-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzylcyclobutanecarboxylic Acid

Established Direct Synthetic Pathways for 3-Benzylcyclobutanecarboxylic Acid

While a direct, one-step synthesis of this compound is not extensively documented, an established and reliable pathway involves the synthesis of an intermediate, 3-benzyl-cyclobutane-1,1-dicarboxylic acid, followed by a decarboxylation step.

A common approach to cyclobutane (B1203170) rings is through the malonic ester synthesis. This method can be adapted to produce the desired substituted dicarboxylic acid intermediate. The general strategy involves the reaction of a substituted diethyl malonate with a suitable dihalide. In the context of this compound, this would conceptually involve a benzyl-substituted malonic ester and a 1,3-dihalopropane, or a malonic ester and a benzyl-substituted 1,3-dihalopropane. However, a more practical adaptation involves the alkylation of diethyl malonate with 1,3-dibromopropane to form diethyl cyclobutane-1,1-dicarboxylate, which can then be further functionalized.

A plausible synthetic route, based on established chemical principles, would be the alkylation of diethyl malonate with 1-bromo-3-chloropropane to yield ethyl 3-chlorocyclobutane-1-carboxylate. Subsequent reaction with a benzyl (B1604629) Grignard reagent or a similar benzyl nucleophile, followed by hydrolysis and decarboxylation, would lead to the target molecule.

More directly, the synthesis of 3-benzyl-cyclobutane-1,1-dicarboxylic acid has been reported nih.gov. This dicarboxylic acid can then undergo thermal decarboxylation to yield this compound wikipedia.orgthieme-connect.de. This two-step process, involving the formation of a disubstituted cyclobutane intermediate followed by removal of one of the carboxylic acid groups, represents a viable and established method for accessing the target compound.

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Molecular Formula | Role in Synthesis |

| 3-Benzyl-cyclobutane-1,1-dicarboxylic acid | C13H14O4 | Precursor to the final product via decarboxylation. |

| Diethyl cyclobutane-1,1-dicarboxylate | C10H16O4 | Common intermediate in cyclobutane synthesis via malonic ester route. |

General Strategies for Cyclobutane Carboxylic Acid Ring Construction

The construction of the cyclobutane ring is a challenging yet crucial aspect of synthesizing derivatives like this compound. Several general strategies have been developed for the formation of the cyclobutane core.

[2+2] cycloaddition reactions are a powerful and widely used method for the synthesis of cyclobutane rings baranlab.org. This reaction involves the union of two doubly bonded molecules to form a four-membered ring. These reactions can be initiated either thermally or photochemically.

For the synthesis of a molecule like this compound, a potential [2+2] cycloaddition could involve the reaction of an allene with an alkene. For instance, the cycloaddition of an appropriately substituted allene with an acrylic acid derivative could yield a cyclobutane with the desired substitution pattern. The regioselectivity and stereoselectivity of these reactions are often influenced by the nature of the substituents on the reacting partners.

Photochemical [2+2] cycloadditions are a particularly effective method for the synthesis of cyclobutanes baranlab.org. These reactions typically proceed through the excitation of one of the alkene partners to a triplet state, which then adds to the ground state of the second alkene to form a 1,4-diradical intermediate that subsequently closes to the cyclobutane ring.

An illustrative example is the intramolecular [2+2] photocycloaddition. For a precursor to this compound, one could envision a molecule containing both a styrene moiety and an acrylate moiety, separated by a suitable tether. Upon irradiation, this molecule could undergo an intramolecular cycloaddition to form a bicyclic system containing the desired substituted cyclobutane ring, which could then be further manipulated to yield the final product nih.govacs.org. Intermolecular photocycloadditions between a styrene derivative and an acrylate derivative are also a viable approach nih.gov.

Besides cycloadditions, various ring-closure or cyclization reactions are employed to construct the cyclobutane ring. These methods typically involve the formation of one or two carbon-carbon bonds in an acyclic precursor.

One classical method is the Dieckmann condensation , which is an intramolecular Claisen condensation of a diester to form a β-keto ester wikipedia.orglibretexts.orgorganic-chemistry.org. While highly effective for forming five- and six-membered rings, its application to the synthesis of four-membered rings is less common due to the increased ring strain wikipedia.org. The mechanism involves the deprotonation of an α-carbon of one ester group to form an enolate, which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion libretexts.orgyoutube.com. For cyclobutane synthesis, this would require a 1,5-diester.

Another relevant ring-closure method is the Thorpe-Ziegler reaction , which is the intramolecular version of the Thorpe reaction wikipedia.orglscollege.ac.in. This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone wikipedia.org. Similar to the Dieckmann condensation, its efficiency is higher for the formation of larger rings.

A more direct and widely used method for constructing cyclobutane rings via ring closure is the reaction of a 1,3-dihalopropane with a compound containing an active methylene (B1212753) group, such as a malonic ester or a cyanoacetic ester, in the presence of a base orgsyn.org. This reaction proceeds via a double nucleophilic substitution to form the cyclobutane ring. This is a foundational method for the synthesis of cyclobutane-1,1-dicarboxylic acids and related compounds orgsyn.orgacs.org.

Table 2: Comparison of Ring Closure Methodologies

| Reaction Name | Starting Material | Product | Applicability to Cyclobutane Synthesis |

| Dieckmann Condensation | 1,5-Diester | β-Keto ester | Less common due to ring strain. |

| Thorpe-Ziegler Reaction | 1,5-Dinitrile | Cyclic ketone (after hydrolysis) | Less common due to ring strain. |

| Malonic Ester Synthesis | 1,3-Dihalopropane + Malonic ester | Cyclobutane-1,1-dicarboxylic ester | Widely used and effective. |

Functional Group Transformations and Derivatization in Cyclobutane Systems

Once the cyclobutane ring with the desired carbon skeleton is constructed, various functional group transformations may be necessary to arrive at the final target molecule, this compound.

The carboxylic acid group is a versatile functional group that can be manipulated in numerous ways. In the context of synthesizing this compound, key transformations include esterification, reduction, and conversion to other functional groups.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. This is a common method for protecting the carboxylic acid group or for modifying its properties iucr.org.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B₂H₆) libretexts.org. This transformation opens up further synthetic possibilities for introducing other functional groups.

Conversion to Acyl Chlorides: Carboxylic acids can be converted to the more reactive acyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) organic-chemistry.orgchemguide.co.uklibretexts.orgcommonorganicchemistry.comyoutube.com. Acyl chlorides are valuable intermediates for the synthesis of esters, amides, and other carboxylic acid derivatives.

Decarboxylation: As mentioned in section 2.1, the removal of a carboxyl group is a key step when starting from a dicarboxylic acid precursor. This is typically achieved by heating the dicarboxylic acid, often in the presence of a catalyst wikipedia.orgthieme-connect.de.

Schmidt Reaction: The carboxylic acid can be converted to an amine via the Schmidt reaction, which involves treatment with hydrazoic acid in the presence of a strong acid. This provides a route to cyclobutylamines from cyclobutanecarboxylic acids orgsyn.org.

These functional group manipulations are essential tools for the synthetic chemist to fine-tune the structure of the cyclobutane derivative and to access a wide range of related compounds.

Halogenation and Related Reactions on Cyclobutane Rings

Halogenation of cyclobutane rings can proceed through different pathways, including addition reactions that lead to ring opening or substitution reactions. pharmaguideline.com By exposing cycloalkanes to UV light, chlorine and bromine can react to form substitution products. pharmaguideline.com

A more direct method for converting cyclobutane carboxylic acids into halogenated cyclobutanes is through decarboxylative halogenation, also known as halodecarboxylation. This process involves the cleavage of the carbon-carbon bond between the cyclobutane ring and the carboxylic group, with the concurrent formation of a new carbon-halogen bond and the liberation of carbon dioxide. nih.govacs.org This method is a valuable alternative to direct halogenation, especially when specific regioisomers are desired. acs.org For instance, the Hunsdiecker reaction and its variations can be applied. A typical procedure might involve reacting the carboxylic acid, such as a derivative of this compound, with reagents like mercuric oxide and bromine in a suitable solvent. thieme-connect.de It is important to note that such reactions often proceed through radical intermediates, which can lead to a loss of stereochemical information if the starting material is optically active. nih.gov

Table 1: Example of Halogenation Reaction on a Cyclobutane System

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Decarboxylative Bromination | HgO, Br₂, CH₂Cl₂ | Bromo-cyclobutane | thieme-connect.de |

Decarboxylation Processes in Cyclobutane Carboxylic Acid Synthesis

A primary and effective method for the synthesis of cyclobutanecarboxylic acids is the decarboxylation of a corresponding dicarboxylic acid precursor. wikipedia.org Specifically, cyclobutane-1,1-dicarboxylic acids are common starting materials. orgsyn.org This transformation is typically achieved through thermal means, by heating the dicarboxylic acid at temperatures ranging from 160 to 200°C until the evolution of carbon dioxide ceases. thieme-connect.deorgsyn.orgchemicalbook.com

The process can be performed neat in a distillation apparatus, where the resulting monocarboxylic acid is subsequently purified by distillation. orgsyn.orgchemicalbook.com For example, heating 1,1-Cyclobutanedicarboxylic acid at approximately 160°C yields Cyclobutanecarboxylic acid with reported yields between 86% and 91%. chemicalbook.com When starting with a 1,1,3-trisubstituted or 1,1,3,3-tetrasubstituted cyclobutane, thermal decarboxylation can produce a mixture of cis and trans 1,3-disubstituted cyclobutanecarboxylic acids. thieme-connect.de This methodology represents a foundational step in accessing the core cyclobutane monocarboxylic acid scaffold.

Table 2: Decarboxylation of Cyclobutane Dicarboxylic Acids

| Starting Material | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,1-Cyclobutanedicarboxylic Acid | Heat (~160-170°C) | Cyclobutanecarboxylic Acid | 86-91% | orgsyn.orgchemicalbook.com |

Stereoselective Synthesis of Cyclobutane Carboxylic Acids

The synthesis of substituted cyclobutanes, such as this compound, presents significant stereochemical challenges. Controlling the relative and absolute configuration of substituents on the four-membered ring is crucial, as the stereochemistry can profoundly influence the biological activity of the molecule. nih.gov Consequently, the development of stereoselective methods to access these scaffolds is an area of intensive research. nih.gov

Enantioselective Approaches to Chiral Cyclobutane Scaffolds

The creation of enantioenriched cyclobutane derivatives is a key challenge in organic synthesis. researchhub.comchemistryviews.org Several modern strategies have been developed to address this.

One powerful approach involves a cascade reaction combining an Iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] photocycloaddition. chemistryviews.org This method allows for the construction of enantioenriched oxa- wikipedia.orgnih.gov-bicyclic heptanes from cinnamyl alcohols and allyl acetates without the need for directing groups on the alkene substrates. chemistryviews.org

Another successful strategy utilizes organocatalysis. A highly enantioselective sulfa-Michael addition of thiols to cyclobutene derivatives has been achieved using a chiral cinchona-based squaramide catalyst. nih.gov This reaction produces thio-substituted cyclobutanes with excellent enantioselectivity (er up to 99.7:0.3), which can then be further functionalized. nih.gov

A third method involves a three-component, two-catalyst process. This procedure begins with the treatment of specific diazo-enoates with a chiral Rhodium catalyst to form enantiomerically enriched bicyclobutanes. These intermediates can then undergo a homoconjugate addition and enolate trapping sequence to yield densely functionalized cyclobutanes with high diastereoselectivity. acs.org

Table 3: Summary of Enantioselective Methods for Cyclobutane Synthesis

| Method | Catalyst System | Key Features | Enantioselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Etherification / [2+2] Photocycloaddition | Iridium complex with chiral phosphoramidite ligand / Photosensitizer | Cascade reaction, directing-group-free | Excellent | chemistryviews.org |

| Sulfa-Michael Addition | Chiral Cinchona Squaramide Organocatalyst | Bifunctional acid-base catalysis | Up to 99.7:0.3 er | nih.gov |

Diastereoselective Control in Cyclobutane Carboxylic Acid Synthesis

Achieving diastereoselective control is critical for establishing the desired cis or trans relationship between substituents on the cyclobutane ring. For 1,3-disubstituted cyclobutanes like this compound, controlling this relative stereochemistry is a key synthetic goal.

A notable method for achieving cis-selectivity involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. The Knoevenagel condensation of a 3-substituted cyclobutanone with Meldrum's acid, followed by reduction of the resulting olefin with sodium borohydride (NaBH₄), can furnish the cis-1,3-disubstituted cyclobutane scaffold with high selectivity. acs.org This approach leverages the steric hindrance of the bulky Meldrum's acid adduct to direct the hydride attack.

Similarly, the sulfa-Michael addition to cyclobutene derivatives, often catalyzed by a simple base like DBU, has been shown to proceed with high diastereoselectivity, achieving a diastereomeric ratio (dr) of greater than 95:5. nih.gov These methods provide reliable pathways to control the relative stereochemistry of functional groups on the cyclobutane core, which is essential for the synthesis of specific isomers of this compound.

Table 4: Diastereoselective Reduction for cis-1,3-Disubstituted Cyclobutane

| Precursor | Reagent | Key Transformation | Outcome | Reference |

|---|

Chemical Reactivity and Derivatization of 3 Benzylcyclobutanecarboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is the most reactive site in 3-benzylcyclobutanecarboxylic acid, readily undergoing a variety of well-established transformations. These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group of the carboxyl moiety is replaced by another nucleophile.

One of the most common reactions is the conversion to acid chlorides. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). organic-chemistry.orgnih.gov The resulting acid chloride is a highly reactive intermediate that can be readily converted into other derivatives.

Another key transformation is esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. youtube.comathabascau.calibretexts.orgmasterorganicchemistry.com This reaction is reversible, and to drive it towards the ester product, an excess of the alcohol is often used, or the water generated is removed from the reaction mixture. youtube.commasterorganicchemistry.com Alternatively, carboxylates can react with alkyl halides in an SN2 reaction to form esters. youtube.com

Amide formation is another important derivatization. While the direct reaction of a carboxylic acid with an amine can be challenging due to acid-base neutralization, the use of coupling agents facilitates this transformation. Dicyclohexylcarbodiimide (DCC) is a classic reagent for this purpose, activating the carboxylic acid to form a reactive intermediate that is then attacked by the amine. organic-chemistry.org Another approach involves the in-situ formation of an acid chloride followed by the addition of an amine. nih.gov

Chemical Transformations of the Cyclobutane (B1203170) Ring System

The cyclobutane ring, with its inherent ring strain, can participate in a variety of chemical transformations, including ring-opening and rearrangement reactions. researchgate.netnih.gov These reactions can be initiated by thermal, photochemical, or catalytic means. For instance, appropriately substituted cyclobutane derivatives can undergo ring cleavage under acidic or basic conditions, or through nucleophilic attack. researchgate.net

Furthermore, the synthesis of cyclobutanes can be achieved through various methods, including [2+2] cycloadditions, which can be used to construct the four-membered ring with specific stereochemistry. organic-chemistry.orgnih.gov The functionalization of the cyclobutane ring itself, for example through free-radical chlorination with sulfuryl chloride, has also been reported for related systems. orgsyn.org

Reactivity of the Benzyl (B1604629) Moiety in this compound

The benzyl group in this compound also presents opportunities for chemical modification. The benzylic position, the carbon atom directly attached to the benzene (B151609) ring, is known to be more reactive than a typical alkyl C-H bond due to the ability of the adjacent aromatic ring to stabilize radical, cationic, and anionic intermediates.

One potential transformation is the oxidation of the benzylic methylene (B1212753) group. A patent describes the ozonolysis of 3-benzylidenecyclobutylcarboxylic acid, a related compound with a double bond at the benzylic position, to form 3-oxocyclobutanecarboxylic acid. google.com This indicates that the benzyl group can be a precursor to a ketone functionality at the 3-position of the cyclobutane ring.

Synthesis of Advanced Derivatives and Analogs

The combination of the reactive sites on this compound allows for the synthesis of a wide range of more complex derivatives and analogs.

Formation of Amides and Esters

As previously mentioned, the carboxylic acid group is readily converted into amides and esters. A general procedure for amide formation involves the conversion of the carboxylic acid to the corresponding acid chloride using oxalyl chloride and a catalytic amount of DMF, followed by reaction with the desired amine. nih.gov

| Reagent | Product | Reaction Type |

| Alcohol (e.g., Ethanol) + Acid Catalyst | Ester | Fischer Esterification |

| Amine + Coupling Agent (e.g., DCC) | Amide | Amide Coupling |

| Thionyl Chloride or Oxalyl Chloride | Acid Chloride | Halogenation |

Table 1: Common Derivatizations of the Carboxylic Acid Group

Fischer esterification provides a direct route to esters by heating the carboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.calibretexts.org The choice of alcohol and amine allows for the introduction of a wide variety of functional groups and structural motifs.

Preparation of Cyclobutenedione Derivatives and Related Scaffolds

Cyclobutenediones are versatile building blocks in organic synthesis. While not a direct conversion from this compound, the synthesis of the parent cyclobutenedione has been achieved through the photocycloaddition of acetylene (B1199291) and dichlorovinylene carbonate, followed by hydrolysis. rsc.org Ring-opening reactions of cyclobutenediones upon treatment with nucleophiles like lithium amides can lead to the formation of 2-oxobut-3-enamides and tetrasubstituted furans. rsc.org These methods suggest potential synthetic routes to related scaffolds starting from cyclobutane precursors. The synthesis of 3-oxocyclobutanecarboxylic acid, a potential precursor to a cyclobutenedione system, has been reported from 1,3-dichloroacetone (B141476) and malonic esters. google.com

Rearrangement Reactions (e.g., α to β Sulfoxide (B87167) Migration)

A notable rearrangement reaction involving cyclobutane carboxylic acid derivatives is the formal α to β sulfoxide migration. A study has shown that α-sulfinyl cyclobutane carboxylic acid derivatives can be converted into the corresponding β-sulfinyl isomers through a thermal elimination-addition tandem reaction. nih.gov This process proceeds in good to high yields and with high trans diastereoselectivity, providing a novel method for the synthesis of highly substituted β-sulfinyl cyclobutane carboxylic acid derivatives. nih.gov This specific rearrangement highlights the sophisticated chemical transformations that can be performed on functionalized cyclobutane systems.

Spectroscopic and Chromatographic Analysis Methodologies for 3 Benzylcyclobutanecarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 3-Benzylcyclobutanecarboxylic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The acidic proton of the carboxylic acid group is typically observed as a singlet at a downfield chemical shift, often around 12 ppm, although its position can be influenced by solvent and concentration due to hydrogen bonding. libretexts.orgpressbooks.pub Protons on the carbon adjacent to the carboxylic acid group typically resonate in the 2-3 ppm range. libretexts.org The protons of the cyclobutane (B1203170) ring and the benzyl (B1604629) group exhibit complex splitting patterns due to their various chemical environments and spin-spin coupling interactions.

| Proton Type | Typical Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~12 (broad singlet) libretexts.orgpressbooks.pub |

| Alpha-protons (adjacent to -COOH) | 2-3 libretexts.org |

| Benzyl & Cyclobutane Protons | Variable, complex multiplets |

Note: Specific chemical shifts and coupling constants for this compound would require experimental data for the specific isomer.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carboxyl carbon atom of a carboxylic acid typically absorbs in the range of 165 to 185 ppm. libretexts.orgpressbooks.pub Saturated aliphatic carbons, such as those in the cyclobutane ring, will appear further upfield. The aromatic carbons of the benzyl group will have characteristic shifts in the aromatic region (approximately 125-170 ppm). oregonstate.edu Due to the symmetry in monosubstituted benzene (B151609) rings, equivalent carbons will produce single signals. docbrown.info

| Carbon Type | Typical Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 165-185 libretexts.orgpressbooks.pub |

| Aromatic Carbons (C₆H₅-) | 125-170 oregonstate.edu |

| Cyclobutane & Benzyl Carbons | Variable, upfield of aromatic region |

Note: Precise chemical shifts depend on the specific molecular environment and solvent.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M+). youtube.com This molecular ion can then undergo fragmentation, providing valuable structural information. libretexts.org For carboxylic acids, common fragmentation patterns include the loss of an -OH group (M-17) and the loss of a -COOH group (M-45). miamioh.edu The presence of a benzyl group can lead to the formation of a stable tropylium (B1234903) ion (m/z 91). The fragmentation of the cyclobutane ring would also produce characteristic fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. Carboxylic acids exhibit a very broad O-H stretching absorption in the region of 2500-3300 cm⁻¹, which is a result of hydrogen bonding. libretexts.orgorgchemboulder.com Another key absorption is the C=O (carbonyl) stretch, which appears between 1710 and 1760 cm⁻¹. libretexts.org The exact position depends on whether the acid is monomeric or dimeric, with the dimeric form absorbing at a lower wavenumber (around 1710 cm⁻¹). libretexts.org The C-O stretch is typically observed between 1210 and 1320 cm⁻¹. spectroscopyonline.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) libretexts.orgorgchemboulder.com |

| C=O Stretch (Carbonyl) | 1710-1760 libretexts.org |

| C-O Stretch | 1210-1320 spectroscopyonline.com |

| O-H Bend | 900-960 (broad) spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Information

Advanced Chromatographic Separation Techniques for Purity and Isomer Analysis

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its isomers. rsc.org Due to the presence of two stereocenters in the cyclobutane ring (at C1 and C3), this compound can exist as cis and trans diastereomers, each of which is a racemic mixture of enantiomers. Chiral chromatography or the use of chiral derivatizing agents would be necessary to separate the enantiomers. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for separating isomers of carboxylic acids. helixchrom.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of carboxylic acids, offering versatility in separation modes and detection. For this compound, both reversed-phase and chiral chromatography would be pertinent.

Reversed-phase HPLC (RP-HPLC) is a common method for separating organic acids. For compounds similar to this compound, such as Cyclobutanecarboxylic acid, RP-HPLC methods have been developed. nih.gov These typically employ a C18 or a specialized reverse-phase column. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form, which enhances retention and improves peak shape. nih.gov For Mass Spectrometry (MS) detection, volatile buffers like formic acid are preferred. nih.gov

Given that this compound is a chiral molecule, separating its enantiomers is crucial for pharmaceutical and biological studies. Chiral HPLC is the most widely used technique for this purpose. researchgate.net The two primary approaches are direct and indirect separation. The direct method, which is more common, utilizes a chiral stationary phase (CSP). researchgate.netchiralpedia.com Several types of CSPs have proven effective for the separation of chiral carboxylic acids, including:

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) are known for their broad selectivity in separating enantiomers of various compounds, including carboxylic acids. nih.gov

Macrocyclic glycopeptide-based CSPs: These phases, such as those based on teicoplanin or vancomycin, are effective for separating chiral acids due to multiple interaction points. researchgate.net

Cyclodextrin-based CSPs: These can separate enantiomers through inclusion complexation. researchgate.net

The indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.netchiralpedia.com However, this method is generally less favored than direct chiral separation. chiralpedia.com

The development of an HPLC method for this compound would require screening different CSPs and optimizing the mobile phase composition (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, often with an acidic or basic additive) to achieve baseline separation of the enantiomers. csfarmacie.cz

Table 1: Potential HPLC Parameters for this compound Analysis (Based on Analogous Compounds)

| Parameter | Reversed-Phase HPLC (Achiral) | Chiral HPLC |

| Stationary Phase | C18, Newcrom R1 nih.gov | Polysaccharide-based (e.g., Chiralpak), Macrocyclic glycopeptide (e.g., Chirobiotic T) nih.gov, Cyclodextrin-based researchgate.net |

| Mobile Phase | Acetonitrile/Water with Phosphoric or Formic Acid nih.gov | Hexane/Isopropanol with additives (e.g., Trifluoroacetic Acid) |

| Detection | UV, Mass Spectrometry (MS) | UV, Circular Dichroism (CD), MS |

Gas Chromatography (GC) for Mixture Analysis

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis and require derivatization to increase their volatility.

The most common derivatization technique for carboxylic acids is esterification, frequently to form methyl esters (Fatty Acid Methyl Esters or FAMEs). nih.gov Reagents such as boron trifluoride (BF3) in methanol (B129727), or acidic methanol solutions are commonly used for this purpose. nih.gov Once derivatized, the resulting 3-benzylcyclobutanecarboxylate methyl ester would be amenable to GC analysis.

The GC separation would likely be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as those based on polysiloxanes. The oven temperature would be programmed to start at a lower temperature and ramp up to elute the derivatized analyte.

For detection, a Flame Ionization Detector (FID) provides robust and sensitive detection for organic compounds. However, for more definitive identification, Mass Spectrometry (MS) is the preferred detector. GC-MS analysis would not only provide a retention time for the derivatized compound but also its mass spectrum, which can be used for structural confirmation by comparing it to spectral libraries or by interpreting the fragmentation pattern. nih.govyoutube.com The benzyl group and the cyclobutane ring would likely lead to characteristic fragment ions.

Table 2: Potential GC Parameters for this compound Analysis (Following Derivatization)

| Parameter | Gas Chromatography (GC) |

| Derivatization | Esterification to methyl ester (e.g., using BF3/Methanol) nih.gov |

| Stationary Phase | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | Typically 250-280 °C |

| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

Computational and Theoretical Investigations of 3 Benzylcyclobutanecarboxylic Acid

Molecular Structure and Conformational Analysis

Unlike a planar square, which would have severe angle strain (90° instead of the ideal 109.5° for sp³ hybridized carbons) and torsional strain from eclipsing hydrogens, cyclobutane (B1203170) adopts a puckered or "butterfly" conformation. libretexts.orgpressbooks.pub This puckering slightly decreases the C-C-C bond angles to around 88°, which increases angle strain to some extent, but significantly alleviates torsional strain by moving the hydrogen atoms away from a fully eclipsed arrangement. libretexts.orgpressbooks.pub

For 3-benzylcyclobutanecarboxylic acid, the two bulky substituents—the benzyl (B1604629) and carboxylic acid groups—will preferentially occupy positions that minimize steric hindrance. In the puckered conformation of the cyclobutane ring, there are two types of substituent positions: axial and equatorial. It is expected that the lowest energy conformers for both the cis and trans isomers will have the large benzyl and carboxylic acid groups in equatorial-like positions to reduce steric interactions.

Theoretical calculations, such as those employing semi-empirical or density functional theory (DFT) methods, would be necessary to determine the precise bond lengths, bond angles, and dihedral angles for the most stable conformers of both the cis and trans isomers of this compound. Such calculations would also quantify the energy differences between various puckered conformations.

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations are powerful tools for understanding the electronic structure and properties of a molecule. For this compound, methods like DFT would be employed to calculate key electronic parameters. mdpi.commdpi.com

The distribution of electron density is a fundamental property that influences reactivity. The carboxylic acid group is strongly electron-withdrawing, while the benzyl group is generally considered to be weakly electron-donating or neutral. This would lead to a polarized molecule with a significant dipole moment. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).

For this compound, the HOMO is likely to be located on the electron-rich benzene (B151609) ring of the benzyl group. The LUMO would likely be centered on the electron-deficient carbonyl carbon of the carboxylic acid group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Influencing Factors |

| Dipole Moment | Significant | Electronegativity difference between the oxygen atoms of the carboxylic acid and the rest of the molecule. |

| HOMO Location | Primarily on the benzene ring | The π-electron system of the aromatic ring. |

| LUMO Location | Primarily on the carbonyl carbon of the carboxylic acid | The electron-withdrawing nature of the carboxyl group. |

| HOMO-LUMO Gap | Moderate | Combination of the electron-donating tendency of the benzyl group and the electron-withdrawing nature of the carboxylic acid. |

Prediction of Molecular Descriptors and Topological Properties

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. mdpi.com These descriptors can be used to predict various physicochemical properties and biological activities. Topological descriptors, which are based on the two-dimensional representation of the molecule, are particularly useful.

For this compound, various topological indices could be calculated. These indices quantify aspects of the molecular structure such as size, shape, branching, and complexity. For instance, the Wiener index and the Hosoya index are distance-based and non-adjacent number-based topological indices, respectively, that have been correlated with properties like boiling point and heats of formation.

Quantitative Structure-Activity Relationship (QSAR) studies often utilize these descriptors to build predictive models. researchgate.net While no specific QSAR studies on this compound are publicly available, its calculated descriptors could be used in such models to predict its potential biological activities.

Table 2: Examples of Molecular Descriptors for this compound

| Descriptor Type | Example | Information Encoded |

| Topological | Wiener Index | Sum of distances between all pairs of atoms; related to molecular size and branching. |

| Topological | Hosoya Index | Total number of non-adjacent bonds; reflects molecular branching. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Electronic | Polar Surface Area (PSA) | Surface area of polar atoms; related to membrane permeability. |

Theoretical Aspects of Cyclobutane Ring Strain and its Impact on Reactivity

The cyclobutane ring possesses significant ring strain, which is a combination of angle strain and torsional strain. libretexts.orgopenstax.org This inherent strain makes the cyclobutane ring more reactive than its acyclic or larger cycloalkane counterparts. masterorganicchemistry.comquora.com The total ring strain in cyclobutane is approximately 26 kcal/mol. masterorganicchemistry.com

This strain energy can be released in chemical reactions that involve the opening of the ring. Therefore, this compound is expected to undergo ring-opening reactions under certain conditions, such as hydrogenation or reaction with strong acids or bases, more readily than a similar compound containing a cyclopentane (B165970) or cyclohexane (B81311) ring.

The substituents on the cyclobutane ring can influence its reactivity. The benzyl and carboxylic acid groups can exert both steric and electronic effects. For instance, the carboxylic acid group can be deprotonated to form a carboxylate anion, which could potentially influence the stability of nearby transition states in ring-opening reactions.

The presence of the benzyl group introduces a site for reactions typical of aromatic compounds, such as electrophilic aromatic substitution. However, the primary influence on the unique reactivity of this compound will be the strained four-membered ring.

Applications of 3 Benzylcyclobutanecarboxylic Acid As a Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

3-Benzylcyclobutanecarboxylic acid serves as a foundational scaffold for the synthesis of more intricate organic molecules. The carboxylic acid group is a versatile functional handle that can be readily converted into a wide array of other functionalities, including esters, amides, alcohols, and ketones. These transformations are standard procedures in organic synthesis, allowing chemists to elaborate the core structure in numerous ways.

Role as an Intermediate in the Production of Bioactive Scaffolds

The cyclobutane (B1203170) motif is an increasingly important structural element in medicinal chemistry, and this compound is a key intermediate for accessing this scaffold. The precursor, 3-oxocyclobutanecarboxylic acid, is widely cited as a crucial intermediate for a variety of potent therapeutic agents. google.compatsnap.com This highlights the value of the cyclobutane core in interacting with biological targets.

Derivatives of the cyclobutane carboxylic acid structure are integral to the development of several classes of bioactive molecules. The rigid four-membered ring helps to position interactive functional groups in a precise orientation for binding to enzyme active sites or receptors. For instance, the synthesis of various inhibitors for significant biological targets relies on this core structure.

Below is a table summarizing the types of bioactive agents whose synthesis involves intermediates based on the cyclobutane carboxylic acid scaffold.

| Bioactive Scaffold Class | Therapeutic Target/Application | Reference |

| Kinase Inhibitors | Anti-cancer, Anti-inflammatory | google.compatsnap.com |

| MDM2 Antagonists | Anti-cancer | google.com |

| CETP Inhibitors | Cardiovascular Disease | google.com |

| PDE10 Inhibitors | Neurological Disorders | google.com |

| Thrombin Inhibitors | Anticoagulation | google.compatsnap.com |

| Autoimmune Disease Modulators | Anti-inflammatory | google.com |

The industrial-scale synthesis methods developed for precursors like 3-oxocyclobutanecarboxylic acid underscore the commercial importance of these building blocks in the pharmaceutical industry. patsnap.comgoogle.com

Development of Cyclobutane-Containing Molecular Probes

Molecular probes are essential tools for studying biological systems, allowing researchers to investigate the function and localization of proteins and other biomolecules. The development of these probes requires a stable and synthetically accessible core scaffold to which reporter groups (e.g., fluorophores, biotin) and reactive groups can be attached.

This compound is a suitable candidate for this purpose. Its defined three-dimensional structure can serve as a rigid framework to present appended functional groups in a predictable manner. The carboxylic acid provides a convenient attachment point for linkers and reporter tags through stable amide bonds. The benzyl (B1604629) group can be functionalized to modulate solubility or to introduce another point of attachment. This dual functionality allows for the creation of sophisticated probes for investigating biological pathways and validating drug targets, aligning with the broader goal of producing chemical tools to dissect biology. nih.gov

Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse and complex small molecules for high-throughput screening. nih.gov The goal of DOS is to explore new areas of chemical space to identify novel modulators for challenging biological targets, including those previously considered "undruggable". nih.govnih.gov

This compound is an excellent building block for DOS campaigns. Its key attributes for this application include:

A 3D Core Scaffold: The non-planar cyclobutane ring provides access to three-dimensional molecular shapes, which are often underrepresented in traditional compound libraries. nih.gov

Orthogonal Functional Groups: The carboxylic acid and the benzyl group can be modified using different sets of chemical reactions, allowing for the rapid diversification of the core structure.

Stereochemical Complexity: The cyclobutane ring can be substituted to create multiple stereoisomers, further increasing the structural diversity of the resulting library.

The combination of a DOS strategy with high-content phenotypic screening has proven to be a valid approach for discovering new biologically active compounds. nih.gov By using a building block like this compound, chemists can systematically generate a library of related compounds with varied stereochemistry and functional group arrays, increasing the probability of discovering a molecule with a desired biological activity, similar to strategies used to create libraries of bicyclic and tricyclic alkaloids. rsc.org

Biological Activity and Mechanistic Considerations of Cyclobutane Carboxylic Acid Scaffolds

Modulation of Biological Receptors by Related Cyclobutane (B1203170) Carboxylic Acid Derivatives (e.g., PPAR, CB1 Receptor)

The cyclobutane carboxylic acid scaffold is a key structural motif in compounds designed to modulate biological receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and the Cannabinoid Type 1 (CB1) receptor. These receptors are critical targets for therapeutic intervention in metabolic diseases and neurological disorders, respectively.

Derivatives of carboxylic acids have been investigated for their ability to selectively modulate PPAR subtypes. For instance, a series of benzyl-1,3-dioxane-r-2-carboxylic acid derivatives containing an oxime group were developed as selective PPARα agonists. nih.gov Through modifications in the lipophilic tail region of a known PPARα/γ dual agonist, researchers were able to create compounds with high selectivity for PPARα over PPARγ. nih.gov One of the most potent and selective PPARα agonists from this series demonstrated significant antihyperglycemic and antihyperlipidemic effects in vivo. nih.gov In-silico modeling confirmed that favorable interactions within the PPARα binding pocket were responsible for this selectivity. nih.gov

The endocannabinoid system, particularly the CB1 receptor, represents another major target for compounds containing a carboxylic acid moiety. The CB1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in processes like pain, memory, and metabolism. nih.govcaymanchem.com However, the psychoactive side effects associated with direct activation of central CB1 receptors have limited the therapeutic use of many orthosteric agonists. nih.govresearchgate.net This has spurred interest in allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site. researchgate.net These modulators can enhance or inhibit the effect of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), offering a more nuanced approach to receptor modulation. researchgate.netnih.gov Several allosteric modulators for the CB1 receptor have been identified, including compounds like ORG27569 and PSNCBAM-1, which can increase the binding of agonists while simultaneously antagonizing the agonist-induced G-protein coupling. nih.gov This biased signaling may help to avoid the unwanted side effects associated with direct agonists. researchgate.netnih.gov

| Receptor | Modulating Compound Class | Key Findings | Reference |

| PPARα | Benzyl-1,3-dioxane-r-2-carboxylic acid derivatives | Designed as selective PPARα agonists; compound 6c showed high in vitro selectivity and in vivo antihyperglycemic/antihyperlipidemic activity. | nih.gov |

| CB1 Receptor | Various allosteric modulators (e.g., ORG27569, PSNCBAM-1) | Modulate receptor activity without direct activation, potentially avoiding psychoactive side effects. Can exhibit biased signaling. | researchgate.netnih.gov |

| CB1 Receptor | Endogenous ligands (e.g., Lipoxin A4) | Acts as a positive allosteric modulator, potentiating the effects of endocannabinoids. | nih.gov |

Investigation of Enzymatic Interactions and Inhibitory Potentials of Analogs

The strained cyclobutane ring system can be exploited to create targeted interactions with enzymes. A notable example is the use of a bicyclobutane (BCB) carboxylic amide as a cysteine-directed electrophile to selectively target proteins. acs.org This strained electrophile reacts chemoselectively with cysteine thiols under neutral aqueous conditions. acs.org By incorporating this BCB amide into a ligand, researchers developed a selective covalent inhibitor of Bruton's tyrosine kinase (BTK). acs.org Chemical proteomics studies revealed that the BCB amide probe had a higher selectivity for BTK in human cells compared to a standard Michael acceptor probe, demonstrating the potential of this scaffold for developing covalent inhibitors with improved proteome reactivity profiles. acs.org

The inhibition of enzymes involved in the degradation of endocannabinoids is another promising therapeutic strategy. The enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) are responsible for breaking down anandamide and 2-AG, respectively. mdpi.com Inhibiting these enzymes increases the levels of endocannabinoids, enhancing their signaling through CB1 receptors. mdpi.com For example, the FAAH inhibitor URB-597 and the MAGL inhibitor JZL 184 have been shown to prolong the signals of anandamide and 2-AG. mdpi.com The development of cyclobutane carboxylic acid derivatives as inhibitors for these enzymes could offer a subtle way to modulate the endocannabinoid system.

Furthermore, studies on other branched carboxylic acids have shown interactions with enzymes like histone deacetylases (HDACs), a putative target for the known developmental toxicant valproic acid (VPA). nih.gov Molecular docking models have provided a potential mechanistic explanation for the activity of these compounds. nih.gov

| Enzyme Target | Inhibitor/Interactor Scaffold | Mechanism of Action | Reference |

| Bruton's Tyrosine Kinase (BTK) | Bicyclobutane (BCB) carboxylic amide | Covalent modification of cysteine residues through strain-driven nucleophilic addition. | acs.org |

| Fatty Acid Amide Hydrolase (FAAH) | Various (e.g., URB-597) | Inhibition of FAAH leads to increased levels of the endocannabinoid anandamide. | mdpi.com |

| Monoacylglycerol Lipase (MAGL) | Various (e.g., JZL 184) | Inhibition of MAGL enhances retrograde signaling by the endocannabinoid 2-AG. | mdpi.com |

| Histone Deacetylases (HDACs) | Branched carboxylic acids (e.g., Valproic acid) | Putative target; molecular docking studies provide mechanistic hypotheses. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Cyclobutane Carboxylic Acid Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For cyclobutane carboxylic acid derivatives, SAR studies have provided valuable insights into how structural modifications affect biological activity.

In the development of γ-arylated cyclobutane carboxylic acids, it was found that the reaction of an α-ethylcyclobutane substrate was effective with electronically neutral to electron-rich arenes, while electron-deficient arenes resulted in lower yields. nih.gov Variation of the α-substituent on the cyclobutane ring was also tolerated, although a simple methyl group led to reduced yields. nih.gov This highlights the sensitivity of the reaction, and likely the biological activity, to the electronic and steric properties of substituents on the cyclobutane core.

SAR studies on a series of branched carboxylic acids using transcriptional profiling revealed that compounds with 2- or 3-carbon alkyl substituents at the alpha position of the carboxylic acid elicited a biological response similar to the known toxicant valproic acid. nih.gov This suggests that the size and branching of the alkyl chain adjacent to the carboxylic acid are key determinants of biological activity. nih.gov

In a different context, SAR studies on modulators of KCa2 channels showed that increasing the hydrophobicity of the molecule, for instance by replacing a cyclohexyl moiety with a substituted phenyl group, could lead to a significant increase in potency. nih.gov The placement of halogen substituents on a benzene (B151609) ring also had a profound impact, with specific substitution patterns conferring a 7- to 10-fold increase in potency. nih.gov

A review of natural carboxylic acids demonstrated that antioxidant activity generally increased with the number of hydroxyl groups and conjugated bonds in the molecule. nih.gov Conversely, antimicrobial activity was more dependent on the specific microbial strain and did not show a simple, direct SAR. nih.gov

| Compound Class | Structural Modification | Impact on Activity/Property | Reference |

| α-Alkylcyclobutane Carboxylic Acids | Arylation at γ-position | Effective with electron-rich arenes; sensitive to α-substituent size. | nih.gov |

| Branched Carboxylic Acids | Alkyl substituent at α-position | 2- or 3-carbon alkyl chains produced a biological profile similar to valproic acid. | nih.gov |

| KCa2 Channel Modulators | Phenyl ring substitution | Increased hydrophobicity and specific halogen placement enhanced potency up to 10-fold. | nih.gov |

| Natural Carboxylic Acids | Number of hydroxyl groups | Increased number of -OH groups correlated with higher antioxidant activity. | nih.gov |

Mechanistic Insights into Molecular Interactions within Biological Systems

Understanding the molecular mechanisms by which cyclobutane carboxylic acid derivatives exert their effects is essential for rational drug design. The unique conformational constraints of the cyclobutane ring can lead to specific and high-affinity interactions with biological targets.

The mechanism of covalent inhibition of BTK by a bicyclobutane (BCB) amide involves a strain-driven nucleophilic addition. acs.org The inherent ring strain of the bicyclobutane system makes it susceptible to attack by cysteine thiols, leading to the formation of a stable covalent bond. acs.org This contrasts with other electrophiles like acrylamides, offering a different reactivity profile that can be tuned for greater target selectivity. acs.org

For ligands targeting GPCRs like the CB1 receptor, the mechanism of action involves complex signaling cascades. Upon activation, the CB1 receptor primarily couples to Gi/Go proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. caymanchem.com The receptor can also modulate ion channels and activate other signaling pathways like the MAPK pathway. caymanchem.com Allosteric modulators add another layer of complexity. For example, the negative allosteric modulator (NAM) ORG27569 was found to bind to an extrahelical site within the inner leaflet of the cell membrane, a region that overlaps with a conserved cholesterol interaction site in many GPCRs. researchgate.net This binding influences the conformation of the receptor and its ability to be activated by agonists. researchgate.net

Computational methods, such as molecular docking and homology modeling, provide powerful tools for gaining mechanistic insights. Docking studies have helped to explain the selectivity of certain PPARα agonists by showing favorable interactions in the binding pocket. nih.gov Similarly, a homology model of the KCa2.2a channel was used to identify a specific binding pocket for a class of channel modulators, located between the channel's HA/HB helices and the C-lobe of the associated calmodulin protein. nih.gov These models allow for the visualization of molecular interactions and guide further optimization of lead compounds.

Q & A

Q. How can systematic literature reviews enhance research design for understudied compounds like this compound?

- Methodological Answer : Adopt PRISMA guidelines for literature screening, prioritizing peer-reviewed journals and patents. Use Covidence software for data extraction and thematic analysis. Synthesize findings into a meta-analysis to identify knowledge gaps (e.g., metabolic pathways, polymer applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.